molecular formula C20H28BN3O3 B13934254 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole

3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole

Cat. No.: B13934254
M. Wt: 369.3 g/mol
InChI Key: RZWFLHBQJYPCPX-UHFFFAOYSA-N
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Description

3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole is a complex organic compound that features a combination of boron, triazole, and tetrahydropyran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the boronate ester: This can be achieved by reacting 2-methyl-4-bromophenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Suzuki coupling conditions.

    Triazole formation: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Tetrahydropyran attachment: The final step could involve the attachment of the tetrahydropyran group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions could target the triazole ring or other functional groups.

    Substitution: The aromatic ring and the triazole moiety may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could introduce new functional groups onto the aromatic ring or triazole.

Scientific Research Applications

Chemistry

    Catalysis: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in organic synthesis.

    Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.

Biology and Medicine

    Drug Development:

    Biological Probes: The compound could be used as a probe to study biological processes involving boron or triazole-containing molecules.

Industry

    Polymer Synthesis: The compound might be used as a monomer or additive in the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, the triazole ring might interact with biological targets such as enzymes or receptors, modulating their activity. The boronate ester group could participate in reversible covalent interactions with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methyl-4-bromophenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole: Similar structure but lacks the boronate ester group.

    3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-1,2,4-triazole: Similar structure but lacks the tetrahydropyran group.

Uniqueness

The combination of boronate ester, triazole, and tetrahydropyran groups in 3-(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-(tetrahydro-2h-pyran-2-yl)-1h-1,2,4-triazole makes it unique. This unique structure could confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H28BN3O3

Molecular Weight

369.3 g/mol

IUPAC Name

3-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-(oxan-2-yl)-1,2,4-triazole

InChI

InChI=1S/C20H28BN3O3/c1-14-12-15(21-26-19(2,3)20(4,5)27-21)9-10-16(14)18-22-13-24(23-18)17-8-6-7-11-25-17/h9-10,12-13,17H,6-8,11H2,1-5H3

InChI Key

RZWFLHBQJYPCPX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=NN(C=N3)C4CCCCO4)C

Origin of Product

United States

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